molecular formula C13H19NO3S B12599623 3,4-Dibutyl-5-nitrothiophene-2-carbaldehyde CAS No. 908850-33-9

3,4-Dibutyl-5-nitrothiophene-2-carbaldehyde

Katalognummer: B12599623
CAS-Nummer: 908850-33-9
Molekulargewicht: 269.36 g/mol
InChI-Schlüssel: XRPYNQBYUKDMFE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-Dibutyl-5-nitrothiophene-2-carbaldehyde: is a derivative of thiophene, a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry. The presence of nitro and aldehyde functional groups in this compound makes it a versatile intermediate for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibutyl-5-nitrothiophene-2-carbaldehyde can be achieved through several methods. One common approach involves the nitration of 3,4-dibutylthiophene followed by formylation. The nitration process typically uses a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the 5-position of the thiophene ring. The formylation step can be carried out using the Vilsmeier-Haack reaction, which involves the reaction of the nitrated thiophene with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The aldehyde group in 3,4-Dibutyl-5-nitrothiophene-2-carbaldehyde can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions.

    Substitution: The nitro group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols to form various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), iron powder (Fe) in acidic conditions.

    Substitution: Amines, thiols, and other nucleophiles under appropriate conditions.

Major Products Formed:

    Oxidation: 3,4-Dibutyl-5-nitrothiophene-2-carboxylic acid.

    Reduction: 3,4-Dibutyl-5-aminothiophene-2-carbaldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry: 3,4-Dibutyl-5-nitrothiophene-2-carbaldehyde is used as an intermediate in the synthesis of more complex thiophene derivatives. It serves as a building block for the development of organic semiconductors, organic light-emitting diodes (OLEDs), and other advanced materials.

Biology: In biological research, thiophene derivatives are explored for their potential pharmacological properties. This compound may be investigated for its antimicrobial, anticancer, and anti-inflammatory activities.

Medicine: Thiophene derivatives are known for their medicinal properties. This compound could be studied for its potential use in drug development, particularly in designing molecules with specific biological activities.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties.

Wirkmechanismus

The mechanism of action of 3,4-Dibutyl-5-nitrothiophene-2-carbaldehyde depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. The thiophene ring may also interact with biological targets through π-π stacking and other non-covalent interactions.

Vergleich Mit ähnlichen Verbindungen

    3,4-Dibutylthiophene-2-carbaldehyde: Lacks the nitro group, which may result in different reactivity and applications.

    5-Nitrothiophene-2-carbaldehyde: Lacks the butyl groups, which may affect its solubility and interaction with other molecules.

    3,4-Dibutyl-2-thiophenecarboxylic acid: Contains a carboxylic acid group instead of an aldehyde group, leading to different chemical properties and applications.

Uniqueness: 3,4-Dibutyl-5-nitrothiophene-2-carbaldehyde is unique due to the presence of both nitro and aldehyde functional groups, which provide a combination of reactivity and versatility. The butyl groups enhance its solubility in organic solvents, making it suitable for various applications in organic synthesis and material science.

Eigenschaften

CAS-Nummer

908850-33-9

Molekularformel

C13H19NO3S

Molekulargewicht

269.36 g/mol

IUPAC-Name

3,4-dibutyl-5-nitrothiophene-2-carbaldehyde

InChI

InChI=1S/C13H19NO3S/c1-3-5-7-10-11(8-6-4-2)13(14(16)17)18-12(10)9-15/h9H,3-8H2,1-2H3

InChI-Schlüssel

XRPYNQBYUKDMFE-UHFFFAOYSA-N

Kanonische SMILES

CCCCC1=C(SC(=C1CCCC)[N+](=O)[O-])C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.